
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxane ring, which is a six-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane typically involves the reaction of furan derivatives with dioxane derivatives under specific conditions. One common method involves the use of a furan derivative, such as furan-2-carbaldehyde, and a dioxane derivative, such as 4,4,6,6-tetramethyl-1,3-dioxane-2,5-dione. The reaction is often catalyzed by an acid or base and carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan and dioxane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furan and dioxane derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Addition: Addition reactions can occur at the double bonds present in the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Addition: Addition reactions may involve reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction may produce furan-2-methanol. Substitution reactions can lead to a variety of substituted furan and dioxane derivatives, depending on the substituents introduced.
科学的研究の応用
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. Additionally, the compound’s structural features allow it to interact with specific receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A furan derivative with an aldehyde functional group.
4,4,6,6-Tetramethyl-1,3-dioxane-2,5-dione: A dioxane derivative with two ketone functional groups.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Uniqueness
2-(Furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane is unique due to its combination of a furan ring and a dioxane ring, which imparts distinct chemical and physical properties This unique structure allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities
特性
CAS番号 |
62977-17-7 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
2-(furan-2-yl)-4,4,6,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C12H18O3/c1-11(2)8-12(3,4)15-10(14-11)9-6-5-7-13-9/h5-7,10H,8H2,1-4H3 |
InChIキー |
HPPJTXJUOSYUFZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(OC(O1)C2=CC=CO2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


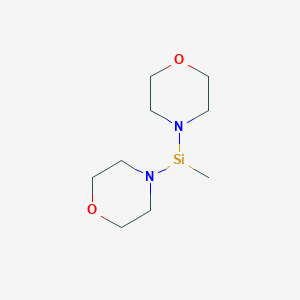
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)

![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
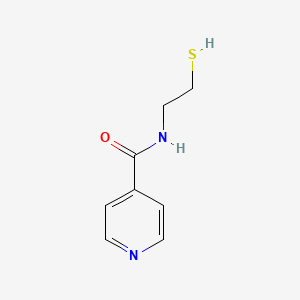
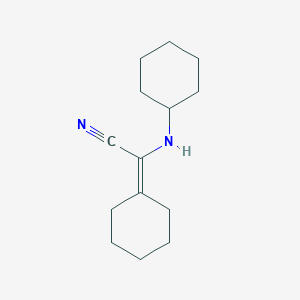
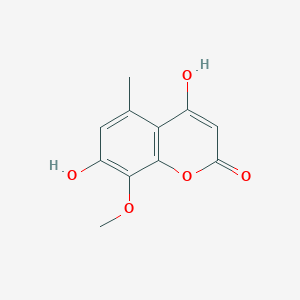
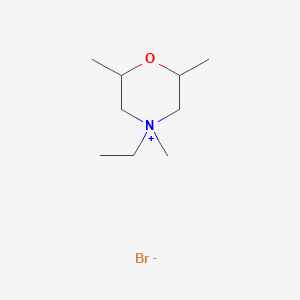
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
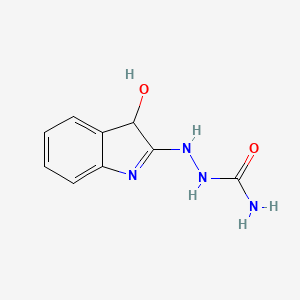
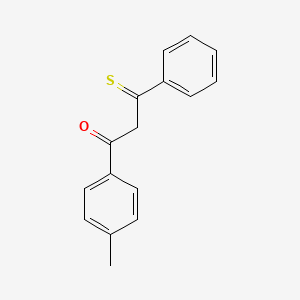
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)
